4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the formation of the oxadiazole and thiadiazole rings followed by their coupling with a butanamide moiety. The general synthetic route can be summarized as follows:
Formation of 1,2,4-Oxadiazole Ring: The oxadiazole ring is usually synthesized by the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Formation of 1,3,4-Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the oxadiazole and thiadiazole rings with a butanamide moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and antifungal activities.
1,3,4-Thiadiazole Derivatives: Exhibits a wide range of biological activities including anticancer and anticonvulsant properties.
Triazolothiadiazine Derivatives: Known for their diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C15H15N5O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H15N5O3S/c1-22-11-7-5-10(6-8-11)14-18-13(23-20-14)4-2-3-12(21)17-15-19-16-9-24-15/h5-9H,2-4H2,1H3,(H,17,19,21) |
InChI Key |
JWOXSBPDQFFKAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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